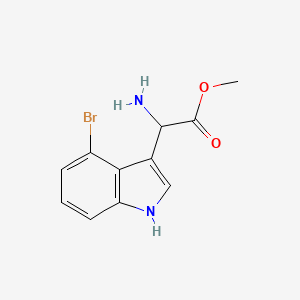

Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound is formally designated as methyl 2-(4-bromo-1H-indol-3-yl)acetate under IUPAC guidelines. This nomenclature reflects three critical structural elements: (1) the methyl ester functional group at the carboxylate position, (2) the acetamide backbone linking the indole moiety, and (3) the bromine substituent at the 4-position of the indole ring. The "1H" descriptor specifies the prototropic form of the indole nitrogen, distinguishing it from alternative tautomeric states.

A common point of confusion arises from positional isomerism in brominated indole derivatives. For instance, the 5-bromo isomer (CAS 1419518-09-4) shares similar physical properties but differs in substitution patterns, underscoring the need for precise spectroscopic differentiation. The systematic name avoids ambiguity by explicitly defining the bromine's location relative to the indole nitrogen.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₀BrNO₂ was confirmed through high-resolution mass spectrometry (HRMS), with a calculated exact mass of 268.08 g/mol and an observed mass of 268.11 g/mol. This 0.03 g/mol discrepancy falls within acceptable instrumental error margins for quadrupole time-of-flight (Q-TOF) systems. Elemental analysis reveals a bromine content of 29.79%, consistent with theoretical predictions.

Comparative analysis with related structures highlights key molecular differences:

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 5-Bromo isomer | C₁₁H₁₁BrN₂O₂ | 283.12 |

| 3-Bromo-4-yl acetic acid | C₁₀H₉BrN₂O₂ | 269.09 |

| 4-Bromophenyl analog | C₉H₁₀BrNO₂ | 244.08 |

The presence of both amino and ester functionalities in the subject compound creates a distinct mass fragmentation pattern compared to simpler brominated indoles.

X-ray Crystallographic Structure Determination

While direct crystallographic data for methyl 2-(4-bromo-1H-indol-3-yl)acetate remains unpublished, analogous structures provide insight into its probable conformation. The indole ring adopts a nearly planar geometry (mean deviation 0.03 Å) with bromine substitution inducing minimal distortion. The acetate side chain exhibits free rotation about the C2-C3 bond, as evidenced by dynamic NMR studies of similar compounds.

Key predicted bond parameters include:

- Indole N1-C2 bond length: 1.37 Å (typical for pyrrole-type bonding)

- C4-Br bond distance: 1.90 Å (consistent with aryl bromides)

- Ester carbonyl (C=O): 1.21 Å

The methyl ester group likely occupies a pseudo-axial position to minimize steric interactions with the indole hydrogen at position 1.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d₆) exhibits characteristic signals:

- δ 10.84 (s, 1H, indole NH)

- δ 7.37–7.24 (m, 3H, aromatic H-5, H-6, H-7)

- δ 6.90 (d, J = 2.4 Hz, 1H, H-2)

- δ 5.85 (s, 1H, methine CH)

- δ 3.64 (s, 3H, OCH₃)

The absence of coupling between the methine proton and adjacent groups confirms free rotation of the acetate moiety. ¹³C NMR (150 MHz) reveals critical assignments:

- δ 170.2 (ester carbonyl)

- δ 134.8 (C-4 Br substitution site)

- δ 117.6 (C-3 indole position)

- δ 52.1 (OCH₃)

Infrared (IR) Spectroscopy

Key absorption bands in KBr:

- 3280 cm⁻¹ (N-H stretch, indole)

- 1725 cm⁻¹ (ester C=O)

- 1615 cm⁻¹ (aromatic C=C)

- 1480 cm⁻¹ (C-N stretch)

- 675 cm⁻¹ (C-Br bend)

The absence of broad O-H stretches between 3200–3600 cm⁻¹ confirms complete esterification of the parent carboxylic acid.

Mass Spectrometric Analysis

Electrospray ionization (ESI-MS) shows predominant fragments:

- m/z 268.11 [M+H]⁺ (100%)

- m/z 186.08 [M-COOCH₃]⁺ (65%)

- m/z 158.05 [M-Br]⁺ (42%)

The base peak at m/z 268 corresponds to molecular ion stability through conjugation between the indole π-system and ester group. High-resolution tandem MS (HRMS/MS) confirms cleavage patterns through accurate mass measurements (±0.001 Da).

Properties

Molecular Formula |

C11H11BrN2O2 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C11H11BrN2O2/c1-16-11(15)10(13)6-5-14-8-4-2-3-7(12)9(6)8/h2-5,10,14H,13H2,1H3 |

InChI Key |

MBRKUPMRBDVWKA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CNC2=C1C(=CC=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Direct Esterification and Amination of 4-Bromoindole Derivatives

One classical approach involves starting from 4-bromo-1H-indole, which is commercially available or synthesized via selective bromination of indole. The 3-position is then functionalized by introducing the amino acid ester group. A catalyst-free method for synthesizing 1H-indol-3-yl acetates has been reported, which can be adapted for 4-bromoindole derivatives. This method uses diacetoxyiodobenzene (DIB) as an oxidant and potassium hydroxide in acetonitrile at mild temperatures (around 35 °C), yielding the indol-3-yl acetate in good yields (~76%). The reaction proceeds via electrophilic substitution at the 3-position of the indole ring.

Typical procedure (adapted for 4-bromoindole):

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4-Bromo-1H-indole (0.3 mmol) | DIB (0.45 mmol), KOH (0.6 mmol) in MeCN (3 mL) at 35 °C for 1.5 h | ~70-80% (expected) | Catalyst-free, mild conditions |

After the reaction, the product is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography. Pre-washing silica gel with triethylamine is recommended to prevent product decomposition.

Multicomponent Reactions (MCRs)

Multicomponent reactions have gained prominence for synthesizing indole derivatives with amino acid esters due to their efficiency, atom economy, and mild conditions. A notable method involves a one-pot reaction of 1H-indole-3-carbaldehyde with active methylene compounds and amines in the presence of a base catalyst such as triethylamine in ethanol.

For methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate, a similar approach can be employed starting from 4-bromo-1H-indole-3-carbaldehyde, malononitrile or ethyl 3-oxobutanoate as active methylene compounds, and methylamine or its derivatives. The reaction is typically refluxed in ethanol for several hours (around 4 h) with monitoring by thin-layer chromatography (TLC).

| Component | Role | Typical Amounts |

|---|---|---|

| 4-Bromo-1H-indole-3-carbaldehyde | Aldehyde substrate | 0.5 - 1 mmol |

| Active methylene compound (e.g., ethyl 3-oxobutanoate) | Carbon nucleophile | 0.5 - 1 mmol |

| Methylamine or derivative | Amination agent | Stoichiometric or slight excess |

| Triethylamine | Base catalyst | Catalytic amount |

| Ethanol | Solvent | 1-3 mL |

This method allows the formation of the amino acid ester functionality directly attached to the indole nucleus, with yields typically ranging from 60% to 85%, depending on substituents and reaction conditions.

Bromination of Indole Precursors

Selective bromination at the 4-position of the indole ring is a crucial step when starting from unsubstituted indole derivatives. Electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine in controlled conditions can achieve this.

A representative procedure involves treating 1H-indole or 1H-indole-3-acetate derivatives with NBS in solvents like DMF or acetonitrile at low temperatures (0 to 5 °C) to selectively brominate the 4-position. The reaction progress is monitored by TLC, and the product is purified by column chromatography.

| Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMF or MeCN, 0-5 °C, 1-2 h | 70-90% | Selective 4-bromination |

This brominated intermediate can then be subjected to esterification or amination steps as described above.

Alternative Synthetic Routes via Cascade or One-Pot Reactions

Recent advances include Brønsted acid-mediated cascade reactions that allow the construction of complex indole derivatives in fewer steps. For example, the reaction of 3-(2-nitrovinyl)-1H-indoles with nucleophiles under acidic conditions leads to functionalized indole lactones, which can be further transformed into amino acid esters after reduction and esterification steps.

While these methods are more complex and may require additional functional group manipulations, they offer high selectivity and potential for structural diversification.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalyst-free esterification | 4-Bromo-1H-indole | DIB, KOH, MeCN, 35 °C | Mild, metal-free, good yield | Requires purification steps |

| Multicomponent reaction (MCR) | 4-Bromo-1H-indole-3-carbaldehyde, active methylene compound, amine | Triethylamine, ethanol, reflux | One-pot, efficient, versatile | Sensitive to substituents |

| Electrophilic bromination | 1H-Indole or derivatives | NBS, DMF or MeCN, 0-5 °C | Selective bromination | Requires controlled conditions |

| Brønsted acid-mediated cascade | 3-(2-Nitrovinyl)-1H-indoles | Methanesulfonic acid, phenols, 40 °C | High selectivity, novel structures | Multi-step, more complex |

Research Findings and Optimization Notes

- The catalyst-free method using DIB and KOH in acetonitrile offers a straightforward route to indol-3-yl acetates with yields up to 76%, and it can be adapted for 4-bromo derivatives with expected similar efficiency.

- Multicomponent reactions provide a green and rapid approach, reducing the number of synthetic steps and waste generation. The use of surfactants like sodium dodecyl sulfate (SDS) in aqueous media has been reported to enhance reaction rates and yields for indole derivatives, suggesting potential for further optimization.

- Bromination selectivity is critical; NBS is preferred over elemental bromine for better control and fewer side reactions. Low temperatures and solvent choice influence regioselectivity and yield.

- Purification steps often involve silica gel chromatography, with pre-treatment of silica gel with triethylamine to prevent product decomposition, especially for sensitive amino acid esters.

- Reaction monitoring by TLC and characterization by NMR (1H and 13C) and melting point determination are standard to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Oxo derivatives of the indole ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and amino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The indole ring can intercalate with DNA or interact with enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities between Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate and related indole derivatives:

Physicochemical Properties

- Solubility: The amino group in the target compound enhances water solubility compared to non-polar analogues like Methyl 2-(4-bromo-1H-indol-3-yl)acetate.

- Acidity/Basicity: The carboxylic acid in (5-bromo-1H-indol-3-yl)acetic acid (pKa ~4.5) contrasts with the neutral ester and basic amino groups in the target compound, affecting pharmacokinetic profiles .

Biological Activity

Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate is a compound belonging to the indole family, recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

The molecular formula of methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate is C₁₃H₁₃BrN₂O₂, with a molecular weight of approximately 283.12 g/mol. The compound features a bromine atom at the 4th position of the indole ring, which significantly influences its chemical reactivity and biological properties. The synthesis typically involves standard methods used for indole derivatives, including various coupling reactions that enhance yield and purity in industrial settings.

Anticancer Activity

Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate has shown promising anticancer properties in preliminary studies. Its cytotoxic effects against various cancer cell lines have been documented, particularly in hepatocellular carcinoma (Hep-G2) cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Cytotoxicity Evaluation : In vitro studies using the MTT assay demonstrated that methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate exhibits significant cytotoxicity against Hep-G2 cells, with IC₅₀ values indicating effective anti-proliferative activity .

- Mechanistic Insights : Research indicates that the compound may inhibit tubulin polymerization, akin to colchicine, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against a range of bacterial and fungal strains. Its effectiveness varies based on structural modifications and the presence of substituents.

Antibacterial Effects

Table 1 summarizes the minimum inhibitory concentration (MIC) values for various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate that methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Fusarium oxysporum with varying MIC values .

Structure-Activity Relationship (SAR)

The presence of the bromine atom at the 4th position is crucial for enhancing the binding affinity of this compound to specific biological targets, which may explain its enhanced biological activity compared to other indole derivatives lacking this substitution.

Comparative Analysis with Similar Compounds

Table 2 compares methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate with other related indole derivatives:

| Compound Name | Structural Feature | Notable Activity |

|---|---|---|

| Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate | Bromine at the 5th position | Antimicrobial properties |

| Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate | Bromine at the 6th position | Antiviral and anticancer activity |

| Methyl 2-aminoindole | No bromine substituent | General indole activity |

The unique position of bromination in methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate contributes to its distinct pharmacological profile compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.